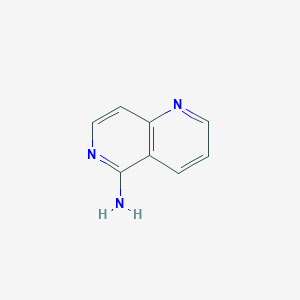1,6-Naphthyridin-5-amine
CAS No.: 55570-60-0
Cat. No.: VC2630497
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55570-60-0 |
|---|---|
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 1,6-naphthyridin-5-amine |
| Standard InChI | InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) |
| Standard InChI Key | QPRRHZRNVVGWEX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2N)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CN=C2N)N=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,6-Naphthyridin-5-amine features a bicyclic structure consisting of two fused six-membered rings with nitrogen atoms at the 1 and 6 positions. The presence of an amino group at the 5-position creates a versatile scaffold that can undergo various modifications to produce derivatives with enhanced pharmacological properties. Its rigid framework provides an excellent platform for medicinal chemistry applications .
Physical and Chemical Properties
The compound possesses several important physical and chemical properties that contribute to its utility in pharmaceutical research and organic synthesis. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 1,6-Naphthyridin-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃ |
| CAS Number | 55570-60-0 |
| Molecular Weight | 145.16 g/mol |
| Exact Mass | 145.069977 Da |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
The compound's molecular structure includes several notable features that influence its chemical behavior. With a calculated XLogP3 value of 0.9, it demonstrates moderate lipophilicity, which affects its membrane permeability and potential pharmaceutical applications . The presence of one hydrogen bond donor and three hydrogen bond acceptors enables the compound to form important interactions with biological targets .
Structural Identification Data
For structural elucidation and identification purposes, several chemical identifiers are available for 1,6-Naphthyridin-5-amine:
Table 2: Structural Identification Data for 1,6-Naphthyridin-5-amine
| Identifier | Value |
|---|---|
| SMILES | C1=CC2=C(C=CN=C2N)N=C1 |
| InChI | InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) |
| InChIKey | QPRRHZRNVVGWEX-UHFFFAOYSA-N |
These identifiers provide standardized representations of the compound's structure, facilitating its registration in chemical databases and enabling computational analysis of its properties .
Synthesis Methods
Modern Synthetic Approaches
Recent advances in synthetic methodology have facilitated more efficient preparation of 1,6-naphthyridine derivatives. One notable approach involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions . This represents a significant improvement over traditional methods, offering better yields and more straightforward reaction conditions.
Ditriflation Strategy
A particularly innovative synthesis strategy involves the ditriflation of 1,6-naphthyridine-5,7-diones to produce 1,6-naphthyridine-5,7-ditriflates. These intermediates are noteworthy for being both bench-stable and highly reactive, enabling one-pot difunctionalization reactions that generate diverse drug-like compounds efficiently . This approach has expanded the accessibility of various 1,6-naphthyridine derivatives for pharmaceutical research.
Derivatives and Related Compounds
Pharmaceutical Derivatives
Numerous derivatives of 1,6-Naphthyridin-5-amine have been developed for pharmaceutical applications. A notable example is 1,6-Naphthyridin-5-amine, N-4-piperidinyl-2-(trifluoromethyl)-, hydrochloride, hydrate (1:1:1) (CAS: 1452488-43-5), which features additional functional groups that modify its pharmacological properties . The molecular formula for this derivative is C₁₄H₁₅F₃N₄·ClH·H₂O, demonstrating the structural complexity that can be built upon the basic 1,6-naphthyridine scaffold .
Complex Derivatives
More elaborate derivatives such as N-(Cyclohexylmethyl)-7-[4-(dimethylamino)phenyl]-1,6-naphthyridin-5-amine showcase the versatility of this scaffold in creating compounds with specific biological targeting properties . These complex derivatives typically incorporate additional aromatic rings, aliphatic chains, or functional groups to enhance binding affinity for specific biological targets.
Tetrahydronaphthyridine Derivatives
Reduced forms of the naphthyridine core, such as tetrahydronaphthyridines, have gained significant attention in pharmaceutical research. For example, the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has led to the development of potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists like TAK-828F . This demonstrates the importance of the basic naphthyridine structure in designing compounds with specific immunomodulatory properties.
Applications in Medicinal Chemistry
RORγt Inverse Agonists
One of the most significant applications of naphthyridine derivatives is in the development of RORγt inverse agonists. The tetrahydronaphthyridine scaffold, derived from the basic 1,6-naphthyridine structure, has proven particularly valuable in this area. These compounds have potential applications in treating autoimmune disorders by modulating T cell differentiation through the nuclear receptor RORγt .
Building Block in Drug Design
The 1,6-Naphthyridin-5-amine structure serves as an important building block in medicinal chemistry due to its rigid bicyclic framework and the presence of multiple nitrogen atoms that can participate in hydrogen bonding with biological targets. These structural features make it valuable for designing compounds with specific binding properties and pharmacological activities.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These hazard statements indicate that appropriate safety precautions should be taken when working with this compound .
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of different concentrations:
Table 4: Stock Solution Preparation Guide for 1,6-Naphthyridin-5-amine
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 6.889 mL | 34.4448 mL | 68.8895 mL |
| 5 mM | 1.3778 mL | 6.889 mL | 13.7779 mL |
| 10 mM | 0.6889 mL | 3.4445 mL | 6.889 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing. For solutions stored at -80°C, use within 6 months is recommended; for those stored at -20°C, use within 1 month is advised .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume